molecular formula C13H8N2O2S2 B033695 4-Isothiocyanato-4'-nitrodiphenyl sulfide CAS No. 19822-35-6

4-Isothiocyanato-4'-nitrodiphenyl sulfide

Cat. No. B033695
CAS RN: 19822-35-6
M. Wt: 288.3 g/mol
InChI Key: XQXCSNLNVVAJRO-UHFFFAOYSA-N
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Description

4-Isothiocyanato-4’-nitrodiphenyl sulfide is a chemical compound with the molecular formula C13H8N2O2S2 . It is used in proteomics research .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 20 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 isothiocyanate (aromatic), 1 nitro group (aromatic), and 1 sulfide .


Physical And Chemical Properties Analysis

The molecular weight of 4-Isothiocyanato-4’-nitrodiphenyl sulfide is 288.34 . It contains a total of 27 atoms, including 8 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Sulfur atoms .

Scientific Research Applications

C13H8N2O2S2 C_{13}H_{8}N_{2}O_{2}S_{2} C13​H8​N2​O2​S2​

and a molecular weight of 288.34 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:

Proteomics Research

In proteomics, this compound is utilized for studying protein expressions and interactions. Its reactivity with amino groups makes it a valuable reagent for labeling and detecting proteins. Researchers can use it to modify proteins, which can then be analyzed using mass spectrometry or other proteomic techniques to understand protein function and regulation within biological systems .

Analytical Chemistry

“4-Isothiocyanato-4’-nitrodiphenyl sulfide” serves as a derivatization agent in analytical chemistry. It reacts with nucleophilic substances, allowing for the detection of compounds that might otherwise be challenging to analyze. Its use can enhance the sensitivity and selectivity of analytical methods such as HPLC and gas chromatography .

Material Science

In material science, this compound’s unique properties can be harnessed to modify surface chemistry of materials. It can be used to introduce functional groups onto polymers or nanoparticles, which can alter their surface properties and interactions. This is particularly useful in creating specialized coatings or in the fabrication of composite materials .

Biopharma Production

The compound finds applications in biopharmaceutical manufacturing, where it can be used to link therapeutic agents to carriers or to modify biologically active molecules. Its ability to form stable thiourea bonds with amines is exploited to create prodrugs or to enhance drug delivery systems .

Chromatography

In chromatography, “4-Isothiocyanato-4’-nitrodiphenyl sulfide” is used to prepare stationary phases or to modify existing ones. The introduction of this compound onto chromatographic media can improve the separation of complex mixtures by providing specific interactions with the analytes .

Life Science Research

This compound is also a tool in life science research for studying cell biology and biochemistry. It can be used to label biomolecules, which aids in the visualization and tracking of these molecules within cells. This is crucial for understanding cellular processes and for the development of new diagnostics and therapeutics .

properties

IUPAC Name

1-isothiocyanato-4-(4-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S2/c16-15(17)11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXCSNLNVVAJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347770
Record name 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanato-4'-nitrodiphenyl sulfide

CAS RN

19822-35-6
Record name 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19822-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.